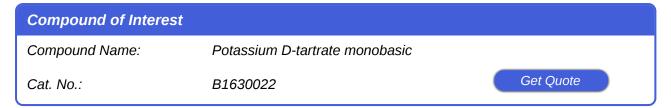


Crystal Structure of Potassium D-Tartrate Monobasic: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of **potassium D-tartrate monobasic**, also known as potassium hydrogen D-tartrate or cream of tartar. This compound is of significant interest in various fields, including pharmaceuticals, food science, and analytical chemistry, owing to its chiral nature and piezoelectric properties. This document summarizes its crystallographic data and outlines the experimental protocols for its structural determination.

Crystallographic Data

The crystallographic data for potassium hydrogen L(+)-tartrate, the enantiomer of potassium hydrogen D(-)-tartrate, is presented below. As enantiomers, their crystal lattices are mirror images, and thus, the unit cell parameters are identical. The crystal system and space group are also expected to be enantiomorphically related, which in this case is the same space group. The data is sourced from the work of Akkurt, M., Hökelek, T., & Soylu, H. (1987).

Table 1: Crystal Data and Structure Refinement for Potassium Hydrogen L(+)-Tartrate



Parameter	Value
Empirical Formula	C4H5KO6
Formula Weight	188.18 g/mol
Crystal System	Orthorhombic
Space Group	P212121
Unit Cell Dimensions	
a	7.607(1) Å
b	7.779(1) Å
С	10.639(1) Å
α, β, γ	90°
Volume	629.6 ų
Z (molecules per unit cell)	4
Calculated Density	1.98 g/cm³

Experimental Protocols

The determination of the crystal structure of **potassium D-tartrate monobasic** involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Single Crystal Growth: Slow Evaporation Method

High-quality single crystals of **potassium D-tartrate monobasic** can be grown from an aqueous solution using the slow evaporation technique.

Preparation of a Saturated Solution: A saturated solution is prepared by dissolving
 potassium D-tartrate monobasic powder in deionized water at a slightly elevated
 temperature (e.g., 40-50 °C) with continuous stirring until no more solute dissolves.



- Filtration: The warm, saturated solution is filtered through a fine-pore filter paper or a syringe filter to remove any undissolved particles or impurities that could act as unwanted nucleation sites.
- Crystallization: The filtered solution is transferred to a clean crystallizing dish or beaker. The container is then covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
- Incubation: The container is placed in a vibration-free and temperature-controlled environment. Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of well-defined single crystals.
- Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer.

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
- Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded at different crystal orientations.
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic positions, and thermal parameters.

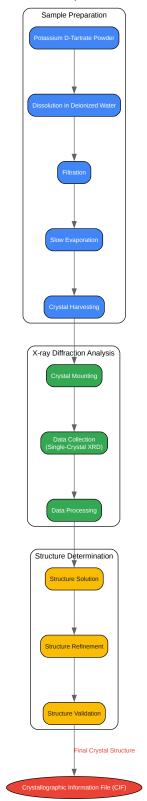


Experimental Workflow

The logical workflow from sample preparation to the final validation of the crystal structure is illustrated in the diagram below.



Experimental Workflow for Crystal Structure Determination



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Figure 1: Workflow for the determination of the crystal structure of **potassium D-tartrate monobasic**.

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